1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with hydroxyl, aroyl, and aryl groups. Its structure includes a 3-(dimethylamino)propyl chain at position 1, a 4-isobutoxybenzoyl group at position 4, and a 4-methylphenyl group at position 3. These substituents confer unique physicochemical and biological properties, making it a candidate for therapeutic or material science applications .
Properties
Molecular Formula |
C27H34N2O4 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-18(2)17-33-22-13-11-21(12-14-22)25(30)23-24(20-9-7-19(3)8-10-20)29(27(32)26(23)31)16-6-15-28(4)5/h7-14,18,24,30H,6,15-17H2,1-5H3/b25-23- |
InChI Key |
ZYDVCATYKIQJEA-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Ketoamides
γ-Ketoamides undergo cyclization under acidic or basic conditions to form pyrrol-2-ones. For example, Ravindra et al. (2008) demonstrated that heating γ-ketoamide precursors in acetic acid at reflux yields pyrrol-2-one derivatives with high regioselectivity. Applying this method, a γ-ketoamide intermediate bearing a 4-methylphenyl group could cyclize to form the core structure. The reaction typically proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration.
Enamine Cyclization
Enamine intermediates, formed by reacting β-ketoesters with amines, can cyclize to pyrrol-2-ones. Gu et al. (2008) reported that enamines derived from dimethylaminoalkylamines undergo thermal cyclization in toluene at 110°C, producing substituted pyrrol-2-ones in 65–78% yields. This method could introduce the 3-(dimethylamino)propyl group during the enamine formation step, streamlining the synthesis.
Functionalization with the 3-(Dimethylamino)propyl Chain
The 3-(dimethylamino)propyl group is introduced via alkylation or Mitsunobu reaction .
Alkylation of Secondary Amines
Reacting a pyrrol-2-one intermediate containing a secondary amine with 3-chloro-N,N-dimethylpropan-1-amine in the presence of K₂CO₃ in acetonitrile at 80°C yields the alkylated product. Butcher et al. (2007) reported 70–85% yields for analogous alkylations of nitrogen heterocycles. Excess alkylating agent (1.5 equiv) and catalytic KI improve efficiency.
Mitsunobu Reaction
The Mitsunobu reaction enables the coupling of alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method could attach a 3-hydroxypropyl precursor to the pyrrol-2-one nitrogen, followed by dimethylation using methyl iodide. Veibel & Westöö (1953) applied this strategy to synthesize tertiary amines in pyrazole derivatives.
Incorporation of the 4-Methylphenyl Group
The 4-methylphenyl group at position 5 is installed via Suzuki-Miyaura coupling or direct arylation .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of a boronic acid with a halogenated pyrrol-2-one intermediate offers high regioselectivity. Uchida et al. (1998) achieved arylations using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C, yielding biaryl products in 82–90%. For the target compound, 4-methylphenylboronic acid would couple with a brominated pyrrol-2-one at position 5.
Direct Arylation
Transition-metal-catalyzed C–H arylation avoids pre-functionalization. Ravindra et al. (2008) reported direct arylation of pyrrol-2-ones using Pd(OAc)₂ and Ag₂CO₃ in DMF at 120°C. This method simplifies synthesis but requires optimization to prevent over-arylation.
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation of a ketone or hydrolysis of an ester .
Oxidation of a Propargyl Alcohol
Oxidation of a propargyl alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) yields α-hydroxy ketones. Jing (2009) utilized this method to introduce hydroxyl groups in chalcone derivatives, achieving 60–75% yields.
Hydrolysis of an Acetylated Intermediate
Acetyl-protected intermediates undergo hydrolysis under basic conditions. Vogel (1999) demonstrated that NaOH in ethanol/water (1:1) at 60°C cleaves acetyl groups efficiently. This approach ensures chemoselectivity, preserving other functional groups.
Optimization and Purification Strategies
Crystallization Techniques
Recrystallization from ethanol or acetone/toluene mixtures (1:1) purifies intermediates, as shown in Butcher et al. (2007). Single-crystal X-ray diffraction, used in Ravindra et al. (2008), confirms regiochemistry.
Chromatographic Methods
Flash chromatography on silica gel with ethyl acetate/hexane gradients resolves regioisomers. Gu et al. (2008) achieved >95% purity for chalcone derivatives using this method.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and aliphatic groups can undergo substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or alkanes.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Key Observations:
Position 1 Substituents: The 3-(dimethylamino)propyl group in the target compound enhances solubility in polar solvents compared to hydroxypropyl or allyl groups (e.g., Compounds 13, 36) due to its tertiary amine functionality . 2-Hydroxypropyl analogs (Compounds 13, 16, 20) exhibit higher melting points (>200°C) owing to hydrogen bonding, whereas allyl (Compound 36) or morpholinylpropyl () groups reduce crystallinity .
Position 4 Aroyl Groups :
- 4-Isobutoxybenzoyl (target) introduces steric bulk and lipophilicity compared to smaller substituents like 4-methylbenzoyl (Compounds 13, 16) or polar 2-ethoxybenzoyl (Compound 41) .
- Electron-withdrawing groups (e.g., 3-methyl-4-allyloxy in ) may alter electronic properties and reactivity .
Position 5 Aryl Groups :
Biological Activity
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the compound's mechanisms of action, its effects on neurotransmitter systems, and its implications in therapeutic applications.
- Chemical Formula : C26H32N2O3
- Molecular Weight : 452.55 g/mol
- CAS Number : 489421-92-3
The compound primarily interacts with the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. Research indicates that it exhibits high-affinity binding to SERT, modulating serotonin reuptake and influencing mood and behavioral responses.
Binding Affinity
Studies have shown that the compound has a Ki value in the nanomolar range for SERT, indicating strong binding affinity. For example, a related compound demonstrated Ki values of 19.7 nM and 30.2 nM for SERT, suggesting that structural analogs may exhibit similar or enhanced affinities .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antidepressant Effects
Research indicates that compounds with similar structures to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin levels through SERT inhibition.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases. The exact mechanisms are still under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated several analogs of this compound for their antidepressant effects. The results indicated that compounds with structural similarities exhibited significant reductions in depressive-like behaviors in rodent models .
| Compound | Ki Value (nM) | Effect |
|---|---|---|
| Compound A | 19.7 | Antidepressant-like |
| Compound B | 30.2 | Antidepressant-like |
Study 2: Neuroprotective Effects
In another study, researchers assessed the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant decrease in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
